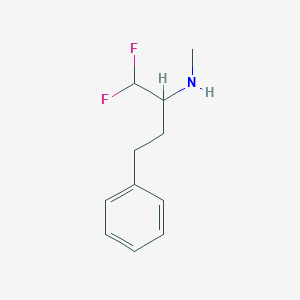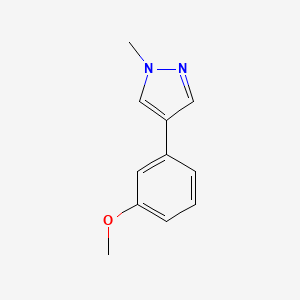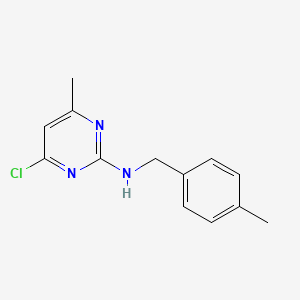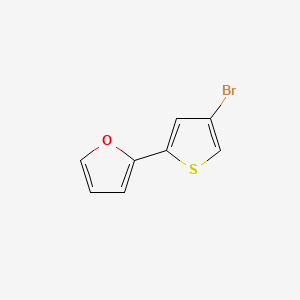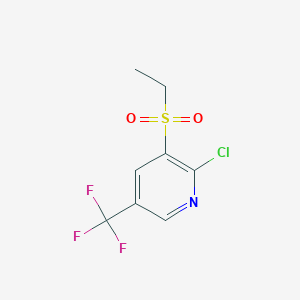
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 3-methylphenyl group, and a nitrile group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with substituted benzyl cyanides under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzyl cyanide, followed by nucleophilic addition to the cyclopropyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 2-methylphenyl ketone
- 1-Cyclopropyl-8-methyl-7-(5-methyl-6-(methylamino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
3-Cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 3-methylphenyl group, and a nitrile group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-cyclopropyl-2-(3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H13NO/c1-9-3-2-4-11(7-9)12(8-14)13(15)10-5-6-10/h2-4,7,10,12H,5-6H2,1H3 |
InChI Key |
QAGRMNYUWYDLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


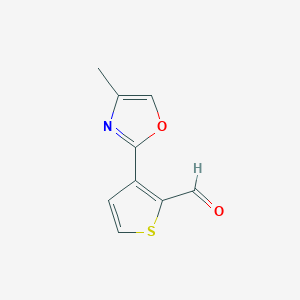
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
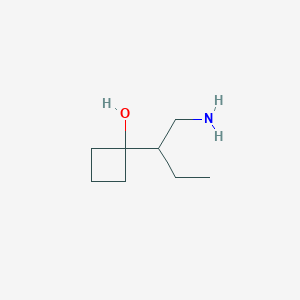
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
